molecular formula C13H10OS3 B10838897 [5-(5-thiophen-2-ylthiophen-2-yl)thiophen-3-yl]methanol

[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-3-yl]methanol

Cat. No.: B10838897
M. Wt: 278.4 g/mol
InChI Key: CTGDOERMEKYCRZ-UHFFFAOYSA-N
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Description

[2,2’:5’,2’']Terthiophen-4-yl-methanol is an organic compound that belongs to the family of terthiophenes. Terthiophenes are oligomers of thiophene, a heterocyclic compound containing sulfur.

Preparation Methods

The synthesis of [2,2’:5’,2’']Terthiophen-4-yl-methanol typically involves the coupling of thiophene derivatives. One common method is the nickel- or palladium-catalyzed coupling reaction of 2,5-dibromothiophene with the Grignard reagent derived from 2-bromothiophene . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and efficiency .

Chemical Reactions Analysis

[2,2’:5’,2’']Terthiophen-4-yl-methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.

Scientific Research Applications

[2,2’:5’,2’']Terthiophen-4-yl-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [2,2’:5’,2’']Terthiophen-4-yl-methanol involves its interaction with molecular targets through its thiophene rings. The compound can sensitize the formation of singlet oxygen, which is a reactive oxygen species. This property is utilized in applications such as photodynamic therapy and organic electronics .

Comparison with Similar Compounds

Similar compounds to [2,2’:5’,2’']Terthiophen-4-yl-methanol include:

The uniqueness of [2,2’:5’,2’']Terthiophen-4-yl-methanol lies in its specific structure, which allows for tailored functionalization and diverse applications in various scientific fields.

Properties

Molecular Formula

C13H10OS3

Molecular Weight

278.4 g/mol

IUPAC Name

[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-3-yl]methanol

InChI

InChI=1S/C13H10OS3/c14-7-9-6-13(16-8-9)12-4-3-11(17-12)10-2-1-5-15-10/h1-6,8,14H,7H2

InChI Key

CTGDOERMEKYCRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC(=CS3)CO

Origin of Product

United States

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